molecular formula C36H34ClFN4O7S2 B1247237 Tyverb

Tyverb

Cat. No. B1247237
M. Wt: 753.3 g/mol
InChI Key: OZDXXJABMOYNGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A quinazoline derivative that inhibits EPIDERMAL GROWTH FACTOR RECEPTOR and HER2 (RECEPTOR, ERBB-2) tyrosine kinases. It is used for the treatment of advanced or metastatic breast cancer, where tumors overexpress HER2.

Scientific Research Applications

Lapatinib's Role in Cancer Treatment

Lapatinib (Tyverb), as an orally active dual tyrosine kinase inhibitor, has shown efficacy in combination therapy for patients with progressive human epidermal receptor 2-overexpressing metastatic breast cancer. A study highlighted the metabolism and excretion of Lapatinib in human volunteers, focusing on its elimination pathways and potential relationships between its metabolism and clinical hepatotoxicity. The study found that fecal elimination was the predominant pathway for Lapatinib excretion, with significant variability observed among subjects. Several metabolites of Lapatinib, linked to potentially reactive species, were identified, which may contribute to its clinical liver injury implications (Castellino et al., 2012).

Another study reviewed the literature on Lapatinib, emphasizing its role as a potent and selective oral dual receptor tyrosine kinase inhibitor. The drug's mechanism involves preventing the autophosphorylation of EGFR/ErbB1 and HER2/ErbB2 intracellular domains, which blocks pathways leading to uncontrolled cellular proliferation and survival. Approved by the FDA in combination with capecitabine for HER2-overexpressed breast cancer and for hormone receptor-positive metastatic breast cancer in combination with letrozole, Lapatinib's effectiveness and safety have been validated in various settings. The study also noted Lapatinib's mild cardiovascular toxicity as a common adverse event (Lorusso et al., 2012).

properties

Product Name

Tyverb

Molecular Formula

C36H34ClFN4O7S2

Molecular Weight

753.3 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H26ClFN4O4S.C7H8O3S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19;1-6-2-4-7(5-3-6)11(8,9)10/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35);2-5H,1H3,(H,8,9,10)

InChI Key

OZDXXJABMOYNGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

synonyms

GW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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